![molecular formula C8H10ClNO2S B1404158 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid hydrochloride CAS No. 116118-99-1](/img/structure/B1404158.png)

4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid hydrochloride

Vue d'ensemble

Description

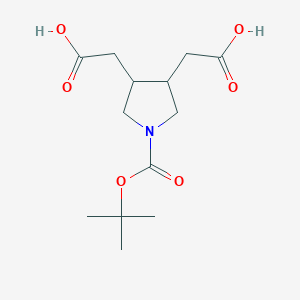

4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid hydrochloride, also known as THP hydrochloride, is a chemical compound with the molecular formula C7H9NS·HCl and a molecular weight of 175.67 . It appears as a white to light yellow to light orange powder or crystal .

Molecular Structure Analysis

The molecular structure of THP hydrochloride consists of a tetrahydrothieno pyridine ring, which is a seven-membered ring with one sulfur and one nitrogen atom .Physical And Chemical Properties Analysis

THP hydrochloride is a solid at 20 degrees Celsius . It has a melting point range of 226.0 to 230.0 degrees Celsius . It is soluble in water .Applications De Recherche Scientifique

Synthesis and Chemical Applications

4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid hydrochloride is a key intermediate in the synthesis of a variety of bioactive compounds. It's involved in the synthesis of Prasugrel, an antithrombotic drug, through alkylation, oxidation, and deprotection reactions, demonstrating a versatile role in medicinal chemistry (Pan Xian-hua, 2011). The compound is also foundational in the creation of other significant pharmaceuticals, as indicated by its use in the synthesis of 2-Oxo-5,6,7,7a-tetrahydrothieno[3,2-c]pyridine, another key intermediate of prasugrel (Zhong Weihui, 2013).

Role in Drug Development

The compound serves as a crucial core structure in the development of various drug molecules. A review of substituted-4,5,6,7-tetrahydrothieno pyridines showcases their potential in generating potent biological activities, positioning them as lead molecules for future drug development (J. Sangshetti et al., 2014). The exploration of different derivatives of 4,5,6,7-tetrahydrothieno pyridine analogs illustrates the compound's significant role in medicinal chemistry and pharmacology.

Biological Activity and Pharmacological Research

The diverse biological activities of 4,5,6,7-Tetrahydrothieno-pyridine derivatives, such as antimicrobial, anti-inflammatory, and anticancer properties, highlight its importance in pharmaceutical research. The study by Rao et al. (2018) emphasizes the compound's anticancer activity, reflecting its potential in therapeutic applications (N. Rao et al., 2018).

Advanced Synthetic Techniques

The compound's involvement in advanced synthetic techniques, such as the modified Pictet-Spengler reaction, underlines its significance in organic synthesis and chemical research. The efficient synthesis of N-formyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridines showcases the adaptability and utility of this compound in generating structurally diverse and functionally rich molecules (M. Kitabatake et al., 2010).

Mécanisme D'action

Safety and Hazards

THP hydrochloride is classified as a warning substance. It can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice/attention if skin or eye irritation persists .

Analyse Biochimique

Biochemical Properties

4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid hydrochloride plays a crucial role in biochemical reactions, particularly in the synthesis of antithrombotic agents. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are involved in its metabolic activation. The compound’s interaction with these enzymes leads to the formation of active metabolites that inhibit platelet aggregation, thereby preventing blood clots. Additionally, this compound can bind to various receptors and proteins, influencing their activity and function .

Cellular Effects

The effects of this compound on cells are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound affects the P2Y12 ADP receptor on platelets, leading to the inhibition of platelet aggregation. This action is crucial in preventing thrombotic events. Furthermore, this compound can modulate the expression of genes involved in inflammatory responses and cellular metabolism, thereby impacting overall cell function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the P2Y12 ADP receptor on platelets, inhibiting their activation and aggregation. This binding prevents the conformational change required for platelet activation, thereby reducing the risk of clot formation. Additionally, the compound undergoes metabolic activation by cytochrome P450 enzymes, leading to the formation of active metabolites that further inhibit platelet function. These interactions highlight the compound’s role in modulating enzyme activity and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions. Studies have shown that the compound maintains its activity for several hours in vitro, with gradual degradation observed over time. Long-term exposure to the compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits platelet aggregation without causing significant adverse effects. At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been observed. These findings highlight the importance of dosage optimization in therapeutic applications to balance efficacy and safety .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of active metabolites that inhibit platelet function. The compound also interacts with various cofactors and enzymes involved in its metabolic activation. These interactions influence metabolic flux and the levels of metabolites, thereby impacting the compound’s overall activity and efficacy .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is efficiently absorbed and distributed throughout the body, with a high affinity for platelet-rich tissues. Its distribution is influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins. These factors determine the compound’s localization and accumulation in target tissues .

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm and cell membrane. Its activity and function are influenced by its subcellular localization, with specific targeting signals and post-translational modifications directing it to particular compartments. These modifications ensure that the compound exerts its effects at the appropriate cellular sites, thereby enhancing its efficacy and specificity .

Propriétés

IUPAC Name |

4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2S.ClH/c10-8(11)7-3-5-4-9-2-1-6(5)12-7;/h3,9H,1-2,4H2,(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWZDFPMMKQJYFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1SC(=C2)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30738723 | |

| Record name | 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30738723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

116118-99-1 | |

| Record name | 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30738723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine 7-oxide](/img/structure/B1404077.png)

![5-Hydroxymethyl-2-boc-hexahydrocyclopenta[C]pyrrole](/img/structure/B1404078.png)

![3-Amino-bicyclo[3.2.1]octan-8-ol](/img/structure/B1404082.png)

![Pyrazolo[1,5-a]pyridin-4-amine](/img/structure/B1404090.png)